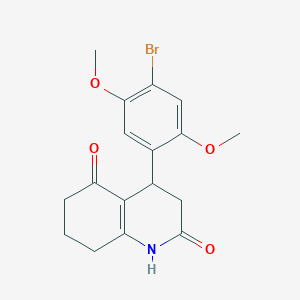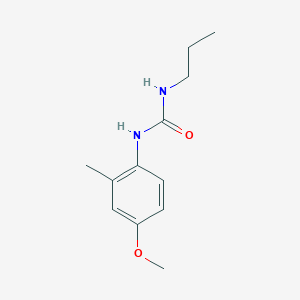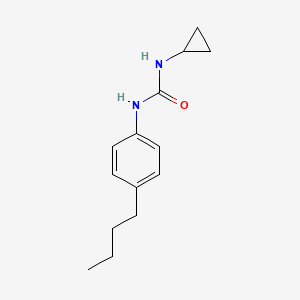![molecular formula C19H23N3O2 B5417400 (4aR*,8aR*)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5417400.png)
(4aR*,8aR*)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]octahydro-2H-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR*,8aR*)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]octahydro-2H-1,4-benzoxazine, also known as PBOX-15, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of (4aR*,8aR*)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]octahydro-2H-1,4-benzoxazine involves its ability to bind to and stabilize DNA. This leads to the formation of DNA adducts, which interfere with the normal DNA replication process. This compound also induces the expression of pro-apoptotic proteins, which triggers the apoptosis pathway in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells and tissues. It has been shown to selectively target cancer cells, leading to minimal side effects. This compound has also been found to be effective against cancer cells that are resistant to traditional chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4aR*,8aR*)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]octahydro-2H-1,4-benzoxazine is its selectivity towards cancer cells, which reduces the risk of toxicity in normal cells. However, the synthesis method of this compound is relatively complex and low yielding, which can limit its availability for research purposes.
Orientations Futures
Future research on (4aR*,8aR*)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]octahydro-2H-1,4-benzoxazine could focus on improving its synthesis method to increase its yield and availability. It could also explore its potential applications in combination therapy with other chemotherapy drugs. Additionally, research could focus on identifying biomarkers that could predict the response of cancer cells to this compound, which could help in patient selection for treatment.
Méthodes De Synthèse
The synthesis of (4aR*,8aR*)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]octahydro-2H-1,4-benzoxazine involves a series of reactions starting from commercially available starting materials. The first step involves the reaction of 3-(1H-pyrazol-1-ylmethyl)benzoic acid with 1,4-diaminobutane to form an amide intermediate. This intermediate is then subjected to a cyclization reaction with paraformaldehyde and hydrochloric acid to yield this compound. The overall yield of this synthesis method is approximately 20%.
Applications De Recherche Scientifique
(4aR*,8aR*)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]octahydro-2H-1,4-benzoxazine has been shown to have potential applications in cancer treatment. It has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by interfering with the DNA replication process.
Propriétés
IUPAC Name |
[(4aR,8aR)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(22-11-12-24-18-8-2-1-7-17(18)22)16-6-3-5-15(13-16)14-21-10-4-9-20-21/h3-6,9-10,13,17-18H,1-2,7-8,11-12,14H2/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRDGYVZIVANQZ-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)C(=O)C3=CC=CC(=C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)N(CCO2)C(=O)C3=CC=CC(=C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-iodo-N'-[(2-phenoxypropanoyl)oxy]benzenecarboximidamide](/img/structure/B5417327.png)
![6-[2-(1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417332.png)

![2-(2-chlorobenzyl)-4-[(3-isopropyl-5-isoxazolyl)carbonyl]morpholine](/img/structure/B5417350.png)
![6-[(diethylamino)methyl]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5417355.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(4-ethoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5417361.png)
![4-benzyl-3-ethyl-1-[(5-methyl-3-isoxazolyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5417367.png)
![5-imino-6-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5417372.png)

![8-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5417401.png)
![ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate](/img/structure/B5417409.png)

![N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)vinyl]benzamide](/img/structure/B5417421.png)